molecular formula C12H24N2O2 B1382002 tert-Butyl 4-amino-4-methylazepane-1-carboxylate CAS No. 1541842-26-5

tert-Butyl 4-amino-4-methylazepane-1-carboxylate

Cat. No. B1382002
M. Wt: 228.33 g/mol
InChI Key: PSAWVQOJMPWLAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 4-amino-4-methylazepane-1-carboxylate, also known as TBMAC, is a heterocyclic compound with a five-membered ring structure composed of four carbon atoms and one nitrogen atom. It is an important organic compound used in a variety of applications, such as in the synthesis of pharmaceuticals, in the development of new materials, and in the study of biochemical and physiological processes. In

Scientific Research Applications

1. Modulation of Supramolecular Structure

  • Summary of Application: Tert-butyl functional groups can modulate the self-assembly behavior of organic molecules on surfaces . The precise construction of supramolecular architectures through their controlled thermal removal remains a challenge .
  • Methods of Application: The removal amount of tert-butyl groups in tetraazaperopyrene derivatives was controlled by stepwise annealing on Ag (111) .
  • Results: The evolution of 4tBu-TAPP supramolecular self-assembly from the grid-like structure composed of 3tBu-TAPP through the honeycomb network formed by 2tBu-TAPP to the one-dimensional chain co-assembled by tBu-TAPP and TAPP was successfully realized .

2. Synthesis of Biologically Active Natural Products

  • Summary of Application: Tert-butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate has been synthesized with a good yield and selectivity starting from commercially available 4-bromo-1H-indole and using simple reagents . The title compound is a potential precursor to biologically active natural products like Indiacen A and Indiacen B .
  • Methods of Application: The synthesis involved starting from simple commercially available materials . The intermediate products involved in this scheme are useful for the synthesis of natural prenyl indole derivatives .
  • Results: The newly synthesized compounds were characterized by spectral data .

properties

IUPAC Name

tert-butyl 4-amino-4-methylazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-8-5-6-12(4,13)7-9-14/h5-9,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSAWVQOJMPWLAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN(CC1)C(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-amino-4-methylazepane-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 4-amino-4-methylazepane-1-carboxylate
Reactant of Route 2
tert-Butyl 4-amino-4-methylazepane-1-carboxylate
Reactant of Route 3
Reactant of Route 3
tert-Butyl 4-amino-4-methylazepane-1-carboxylate
Reactant of Route 4
tert-Butyl 4-amino-4-methylazepane-1-carboxylate
Reactant of Route 5
tert-Butyl 4-amino-4-methylazepane-1-carboxylate
Reactant of Route 6
tert-Butyl 4-amino-4-methylazepane-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.